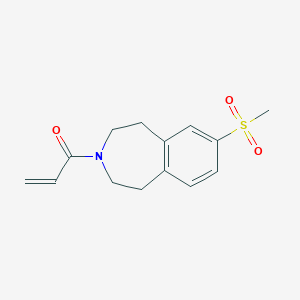

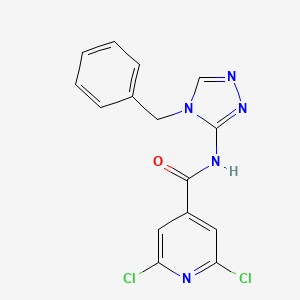

![molecular formula C16H14ClN3O4S B2751348 4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide CAS No. 880139-18-4](/img/structure/B2751348.png)

4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and are important types of molecules in natural products . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

The synthesis of indole derivatives often involves coupling reactions . For instance, a coupling between ibuprofen with tryptamine via amide bond formation was achieved to obtain a related compound . A convenient method for the preparation of amides is through N, N ′-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of an indole core, a biologically known pharmacophore in medicinal molecules . This makes it a useful heterocyclic system .Chemical Reactions Analysis

The chemical reactions involving indole derivatives often involve the formation of amide bonds . DCC reacts with the carboxyl group of one molecule to produce an activated acylating agent that reacts with the amino group of the other molecule to form an amide bond .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Medicinal Chemistry

A study by Sapegin et al. (2018) explored the role of 4-chloro-3-nitrobenzenesulfonamide in synthesizing a new class of [1,4]oxazepine-based primary sulfonamides. These compounds demonstrated strong inhibition of human carbonic anhydrases, which are therapeutically relevant. The primary sulfonamide functionality enabled the construction of the [1,4]oxazepine ring and acted as an enzyme prosthetic zinc-binding group when used as carbonic anhydrase inhibitors (Sapegin et al., 2018).

Photooxidation and Chemical Reactions

Miller and Crosby (1983) investigated the photooxidation of 4-chloroaniline and N-(4-chlorophenyl)-benzenesulfonamide, leading to the formation of both 4-chloronitrosobenzene and 4-chloronitrobenzene. This study highlights the chemical reactivity and potential applications of these compounds in synthetic chemistry and environmental studies (Miller & Crosby, 1983).

Advanced Synthesis Techniques

Fukuyama, Jow, and Cheung (1995) demonstrated that 2- and 4-nitrobenzenesulfonamides, easily derived from primary amines, undergo smooth alkylation, yielding N-alkylated sulfonamides in near quantitative yields. These sulfonamides could be deprotected via Meisenheimer complexes, providing a versatile means for preparing secondary amines and protecting amines (Fukuyama et al., 1995).

Kinetic Studies and Ultrasound Irradiation

Wang and Rajendran (2007) synthesized ethoxy-4-nitrobenzene through the reaction of 4-chloronitrobenzene and potassium ethoxide, using phase-transfer catalysts under ultrasound irradiation. This study provides insight into the kinetics of nucleophilic substitution reactions facilitated by ultrasound, offering potential applications in green chemistry and synthesis optimization (Wang & Rajendran, 2007).

Zukünftige Richtungen

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that future research may focus on developing new synthesis methods and exploring the potential applications of indole derivatives in treating various disorders.

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often resulting in a change in the function of the target . For example, some indole derivatives have been shown to inhibit viral replication, reduce inflammation, or kill cancer cells .

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Given the wide range of biological activities associated with indole derivatives, the effects could potentially include antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Eigenschaften

IUPAC Name |

4-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O4S/c17-14-6-5-12(9-16(14)20(21)22)25(23,24)19-8-7-11-10-18-15-4-2-1-3-13(11)15/h1-6,9-10,18-19H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWMJBZYKUZIPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2751265.png)

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2751269.png)

![3-(1-(4-bromothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2751272.png)

![8-chloro-2-[(3-chlorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2751277.png)

![N-methyl-1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride](/img/structure/B2751283.png)

![2-methyl-N-{2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2751284.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2751285.png)